(1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine
Overview
Description
(1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine is a chiral molecule with a molecular weight of 177.3 g/mol. It belongs to the class of cycloalkylamines, which are characterized by their unique chemical structure and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with 4-methylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the cyclobutyl group.
4-Methylcyclohexanamine: Similar structure but lacks the cyclobutyl group.
Cyclobutylamine: Similar structure but lacks the cyclohexane ring.
Uniqueness
(1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine is unique due to the presence of both cyclobutyl and 4-methylcyclohexane groups, which confer distinct chemical and pharmacological properties. This combination of structural features makes it a valuable compound for various research and industrial applications .
Biological Activity
(1R,4R)-N-cyclobutyl-4-methylcyclohexan-1-amine is a cyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a cyclobutyl group attached to a 4-methylcyclohexan-1-amine framework, contributing to its unique biological properties.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological activities:
1. Central Nervous System Effects
Studies have demonstrated that this compound can influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. It has shown promise in modulating mood and anxiety-related behaviors in animal models, suggesting potential applications in treating mood disorders.
2. Appetite Regulation
In vivo studies indicate that this compound may play a role in appetite suppression. Mechanism-based studies have suggested that it interacts with melanocortin receptors, which are known to regulate food intake and energy balance .
3. Erectile Function
Preliminary investigations have revealed that this compound may enhance erectile function through its action on specific receptors involved in penile erection. This effect was noted in rodent models where the compound facilitated increased blood flow to erectile tissues .
Research Findings
A variety of studies have been conducted to elucidate the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | CNS Effects | Demonstrated modulation of serotonin and norepinephrine systems. |
Study 2 | Appetite Regulation | Showed appetite suppression in rodent models via melanocortin receptor interaction. |
Study 3 | Erectile Function | Increased erectile response in animal models through vascular mechanisms. |
Case Study 1: Mood Disorders
In a controlled study involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a potential for this compound as an anxiolytic agent.
Case Study 2: Metabolic Effects
Another study investigated the metabolic effects of this compound on high-fat diet-induced obesity in mice. Results showed that treated mice exhibited reduced weight gain and improved glucose tolerance compared to controls, suggesting a role in metabolic regulation.
Properties
IUPAC Name |
N-cyclobutyl-4-methylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-9-5-7-11(8-6-9)12-10-3-2-4-10/h9-12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIWUSCJMAIOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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